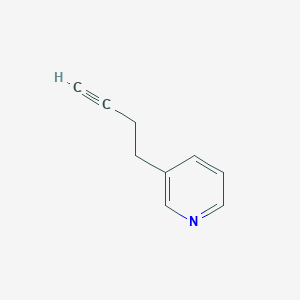

3-But-3-yn-1-ylpyridine

Übersicht

Beschreibung

3-But-3-yn-1-ylpyridine is a compound that is part of a series of alkynyl-substituted pyrazine and pyridine derivatives . These compounds are predominantly used as building blocks for the construction of target molecules . They are known to be very reactive and are used as attractive precursors to a number of heterocyclic compounds .

Synthesis Analysis

These compounds are synthesized by the palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes . The nature of the heteroaromatic ring and the substituents of the alkyne moiety affect their stability .Chemical Reactions Analysis

These alkynyl-substituted nitrogen heterocycles have been used in various chemical reactions. They have been used in the preparation of pentathiepins with potential anticancer and antibacterial activities, the preparation of neuronal acetylcholine-gated ion channel agonists, and the synthesis of naphthofurans and γ-butyrolactol ether derivatives .Wissenschaftliche Forschungsanwendungen

Copper(II)/Bis-(2,6-dipyrazol-1-ylpyridine) Centre Studies

Research on the effects of ligand substitution on copper(II)/bis-(2,6-dipyrazol-1-ylpyridine) centres has been conducted, involving the synthesis of complex Cu(L4)22, where L4 represents a derivative of 2,6-dipyrazol-1-ylpyridine. This study provides insights into the structural behavior of copper ions in these complexes, which is relevant to the field of coordination chemistry (Solanki et al., 2001).

Synthesis of 1,2,4-Triazol-3-ylpyridines

Another area of research involves the preparation of a series of N-unsubstituted 1,2,4-triazol-3-ylpyridines, which were initially examined for antiarthritic properties. This study is relevant for understanding the synthesis and potential biological applications of these compounds (Browne, 1976).

Study on Conjugated Enynones in Superacid

Research on conjugated 1,5-diarylpent-2-en-4-yn-1-ones in superacid CF3SO3H highlights their transformation into indanone or indene derivatives. This study offers significant insights into the chemical behavior and transformation pathways of these compounds under superacidic conditions (Saulnier et al., 2016).

Gold Pincer-Type Complex Synthesis

A study on the synthesis and characterization of new gold pincer-type complexes, which include 2,6-bis-pyrazolylpyridine derivatives, has implications for the development of potential antitumor agents. This research explores the interaction of these complexes with DNA and their cytotoxic effects (Radisavljević et al., 2018).

Synthesis and Charge-Transfer Complexes

The synthesis of 1,4-di(n-pyridyl)buta-1,3-diynes and their formation of charge-transfer complexes provide valuable information in the field of organic synthesis and the study of charge-transfer properties (Rodríguez et al., 1997).

Bipolar Host Materials for OLEDs

Research on 3-(1H-Pyrazol-1-yl)pyridine as an electron-transporting unit in bipolar host materials for OLEDs (Organic Light-Emitting Diodes) is significant for the development of high-efficiency blue, green, and white phosphorescent OLEDs (Li et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-but-3-ynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-3-5-9-6-4-7-10-8-9/h1,4,6-8H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKPYBAXHUSNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-But-3-yn-1-ylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

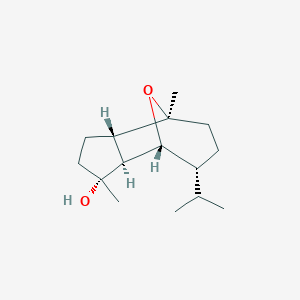

![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)